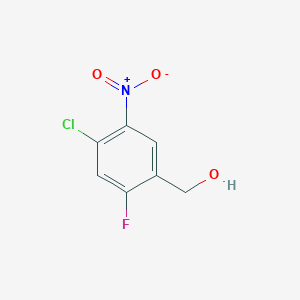![molecular formula C12H9NO4 B12863685 3-(2-Acetylbenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12863685.png)
3-(2-Acetylbenzo[d]oxazol-4-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-(2-Acetylbenzo[d]oxazol-4-yl)acrylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
化学反応の分析
3-(2-Acetylbenzo[d]oxazol-4-yl)acrylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-(2-Acetylbenzo[d]oxazol-4-yl)acrylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate for the synthesis of new chemical entities.
Biology: It has been studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(2-Acetylbenzo[d]oxazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
3-(2-Acetylbenzo[d]oxazol-4-yl)acrylic acid can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic compound.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
特性
分子式 |
C12H9NO4 |
|---|---|
分子量 |
231.20 g/mol |
IUPAC名 |
(E)-3-(2-acetyl-1,3-benzoxazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H9NO4/c1-7(14)12-13-11-8(5-6-10(15)16)3-2-4-9(11)17-12/h2-6H,1H3,(H,15,16)/b6-5+ |
InChIキー |
QRXIGGCTVHDQEC-AATRIKPKSA-N |
異性体SMILES |
CC(=O)C1=NC2=C(C=CC=C2O1)/C=C/C(=O)O |
正規SMILES |
CC(=O)C1=NC2=C(C=CC=C2O1)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


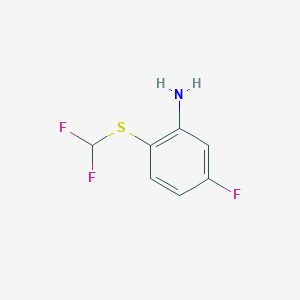
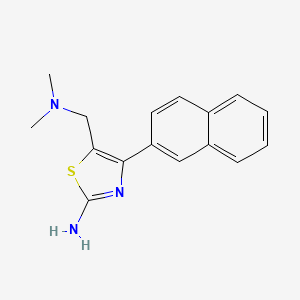
![6-Methoxy-3-methylisoxazolo[4,5-c]pyridine](/img/structure/B12863613.png)


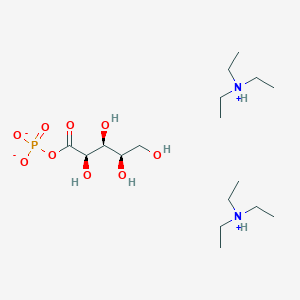
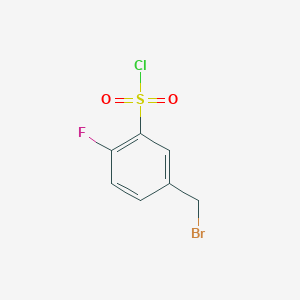
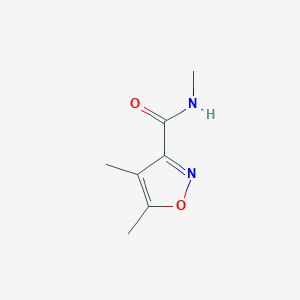




![2-Bromo-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12863696.png)
